molecular formula C15H14BrN3O B2923182 N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide CAS No. 2094149-83-2

N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide

Cat. No.: B2923182
CAS No.: 2094149-83-2
M. Wt: 332.201
InChI Key: KAFRFIBIXYVEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom, an ethyl linker, and a phenyl group attached to a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and copper co-catalysts in the presence of a base.

Major Products

    Substitution: Products with different substituents on the pyrazole ring.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Coupling: Coupled products with various functional groups attached to the alkyne moiety.

Scientific Research Applications

N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-[4-[2-(4-bromopyrazol-1-yl)ethyl]phenyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O/c1-2-3-15(20)18-14-6-4-12(5-7-14)8-9-19-11-13(16)10-17-19/h4-7,10-11H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFRFIBIXYVEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=CC=C(C=C1)CCN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.